molecular formula C19H31NO6 B4042528 N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid

N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4042528
M. Wt: 369.5 g/mol
InChI Key: HZCCLLVFXVXEAG-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid is a complex organic compound that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the butan-2-yl group, followed by the introduction of the propan-2-yloxyphenoxy group. The final step involves the formation of the amine group. Reaction conditions such as temperature, pressure, and the use of catalysts can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-4-(2-methoxyphenoxy)butan-1-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-butan-2-yl-4-(2-ethoxyphenoxy)butan-1-amine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-5-15(4)18-12-8-9-13-19-16-10-6-7-11-17(16)20-14(2)3;3-1(4)2(5)6/h6-7,10-11,14-15,18H,5,8-9,12-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCCLLVFXVXEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=CC=CC=C1OC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.